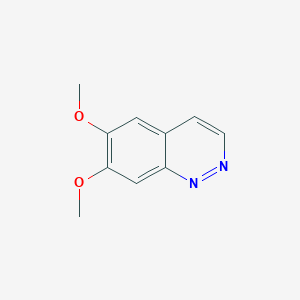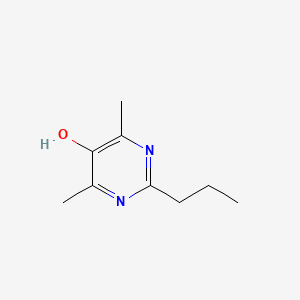
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution Reactions: Introduction of the 6-(1-methylethyl) and 5-(4-nitrophenyl) groups can be done through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: Formation of 2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-aminophenyl)-.
Substitution Reactions: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- would depend on its specific application. In medicinal chemistry, it might act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: A simpler pyrimidine derivative with similar properties.
6-Isopropyl-2,4-diaminopyrimidine: Similar structure but without the nitrophenyl group.
Uniqueness
2,4-Pyrimidinediamine, 6-(1-methylethyl)-5-(4-nitrophenyl)- is unique due to the presence of both the isopropyl and nitrophenyl groups, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Número CAS |
634199-49-8 |
|---|---|
Fórmula molecular |
C13H15N5O2 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-6-propan-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15N5O2/c1-7(2)11-10(12(14)17-13(15)16-11)8-3-5-9(6-4-8)18(19)20/h3-7H,1-2H3,(H4,14,15,16,17) |
Clave InChI |
OQZPEHHGKCEOBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
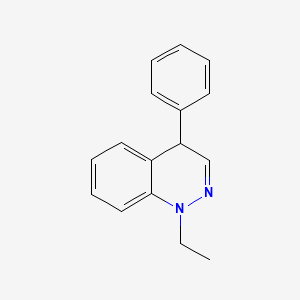
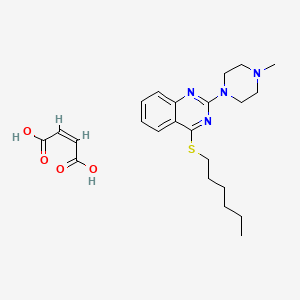
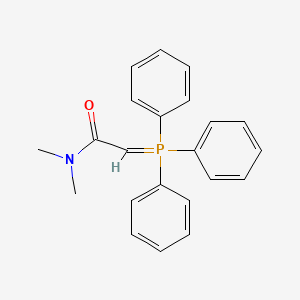
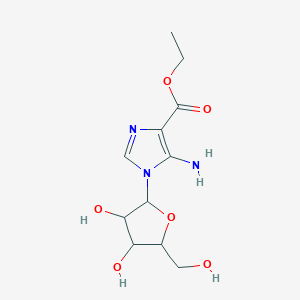
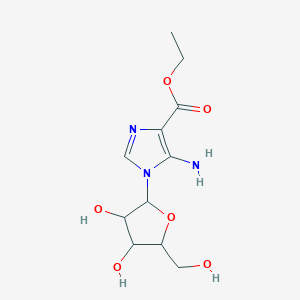
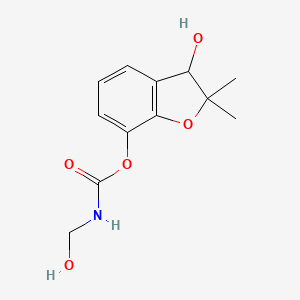
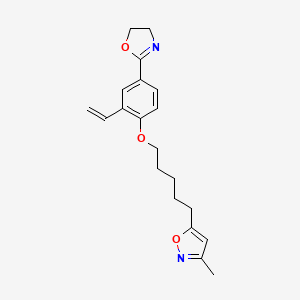
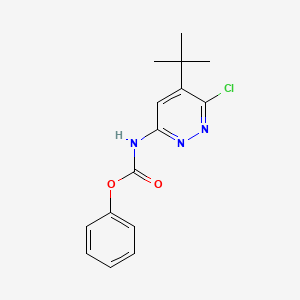
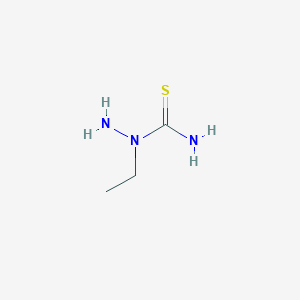

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
